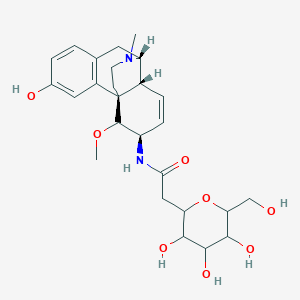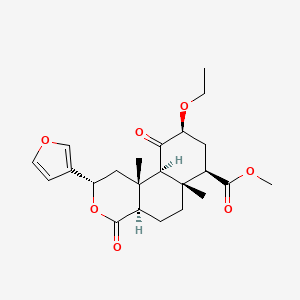![molecular formula C58H73N11O12S2 B10848278 Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)
Des-AA1,2,4,5,13-[D-Trp8]-SRIF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-AA1,2,4,5,13-[D-Trp8]-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound has been modified to enhance its stability and specificity for certain somatostatin receptors, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,4,5,13-[D-Trp8]-SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,4,5,13-[D-Trp8]-SRIF primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving the tryptophan residue at position 8 .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: Trifluoroacetic acid (TFA)
Oxidation/Reduction Reagents: Hydrogen peroxide (H2O2) for oxidation; dithiothreitol (DTT) for reduction.
Major Products
The major product of these reactions is the fully assembled and deprotected this compound peptide. Side products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
Des-AA1,2,4,5,13-[D-Trp8]-SRIF has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating somatostatin receptors and its effects on cellular processes.
Industry: Utilized in the development of diagnostic tools and assays for somatostatin receptor activity.
Mechanism of Action
Des-AA1,2,4,5,13-[D-Trp8]-SRIF exerts its effects by binding to somatostatin receptors, particularly the sst3 subtype. This binding inhibits the release of various hormones and neurotransmitters, leading to reduced cell proliferation and modulation of endocrine and nervous system functions. The compound’s enhanced stability and receptor specificity make it a potent inhibitor of somatostatin receptor-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
Des-AA1,2,4,5,12,13-[D-Trp8]-SRIF: Another somatostatin analog with similar modifications but differing in the positions of amino acid deletions.
[D-Trp8]-SRIF: A simpler analog with only the tryptophan modification.
Uniqueness
Des-AA1,2,4,5,13-[D-Trp8]-SRIF is unique due to its specific modifications that enhance its stability and receptor specificity. These properties make it more effective in binding to somatostatin receptors and exerting its biological effects compared to other analogs .
Properties
Molecular Formula |
C58H73N11O12S2 |
|---|---|
Molecular Weight |
1180.4 g/mol |
IUPAC Name |
(4R,7R,10S,13R,16S,19S,22S,25R,28S)-28-amino-16-(4-aminobutyl)-10,22,25-tribenzyl-7,13-bis[(1R)-1-hydroxyethyl]-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C58H73N11O12S2/c1-33(70)48-56(78)66-45(28-37-20-10-5-11-21-37)55(77)69-49(34(2)71)57(79)67-47(58(80)81)32-83-82-31-40(60)50(72)63-43(26-35-16-6-3-7-17-35)52(74)64-44(27-36-18-8-4-9-19-36)53(75)65-46(29-38-30-61-41-23-13-12-22-39(38)41)54(76)62-42(51(73)68-48)24-14-15-25-59/h3-13,16-23,30,33-34,40,42-49,61,70-71H,14-15,24-29,31-32,59-60H2,1-2H3,(H,62,76)(H,63,72)(H,64,74)(H,65,75)(H,66,78)(H,67,79)(H,68,73)(H,69,77)(H,80,81)/t33-,34-,40-,42+,43-,44+,45+,46+,47+,48-,49-/m1/s1 |
InChI Key |
IHKVTDBEFCOKGW-FNLAWZLKSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)[C@@H](C)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)C(C)O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF](/img/structure/B10848203.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)


![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848221.png)
![Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275](/img/structure/B10848225.png)
![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848228.png)
![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF](/img/structure/B10848231.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF](/img/structure/B10848234.png)
![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF](/img/structure/B10848267.png)
![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)
